N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 891109-32-3
VCID: VC11864127
InChI: InChI=1S/C19H18N4O3S/c1-23-18(25)16(17(24)22-13-7-5-8-15(10-13)26-2)11-21-19(23)27-12-14-6-3-4-9-20-14/h3-11H,12H2,1-2H3,(H,22,24)
SMILES: CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.4 g/mol

N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide

CAS No.: 891109-32-3

Cat. No.: VC11864127

Molecular Formula: C19H18N4O3S

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide - 891109-32-3

Specification

CAS No. 891109-32-3
Molecular Formula C19H18N4O3S
Molecular Weight 382.4 g/mol
IUPAC Name N-(3-methoxyphenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide
Standard InChI InChI=1S/C19H18N4O3S/c1-23-18(25)16(17(24)22-13-7-5-8-15(10-13)26-2)11-21-19(23)27-12-14-6-3-4-9-20-14/h3-11H,12H2,1-2H3,(H,22,24)
Standard InChI Key NEPHPFATEXKIGN-UHFFFAOYSA-N
SMILES CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC
Canonical SMILES CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(3-methoxyphenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide, delineates its core structure:

  • A pyrimidine ring (positions 1–6) substituted at position 1 with a methyl group, at position 2 with a pyridin-2-ylmethylsulfanyl group, and at position 5 with a carboxamide linked to a 3-methoxyphenyl aromatic ring.

  • The pyridin-2-ylmethylsulfanyl side chain introduces a sulfur atom capable of hydrogen bonding and redox interactions, while the 3-methoxyphenyl group enhances lipophilicity and π-π stacking potential .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₃S
Molecular Weight382.4 g/mol
CAS Registry Number891109-32-3
SMILES NotationCN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC
Hydrogen Bond Donors/Acceptors2 / 6
Topological Polar Surface Area112 Ų

Crystallographic and Conformational Insights

While X-ray crystallography data for this specific compound is unavailable, analogous pyrimidine derivatives exhibit planar pyrimidine rings with substituents adopting equatorial orientations to minimize steric hindrance . The pyridinylmethylsulfanyl group likely extends perpendicularly from the pyrimidine plane, facilitating interactions with hydrophobic enzyme pockets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions typical for pyrimidine derivatives:

  • Pyrimidine Core Formation: Condensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions generates the 1,6-dihydropyrimidin-6-one scaffold .

  • Sulfanyl Group Introduction: Nucleophilic substitution at position 2 using pyridin-2-ylmethanethiol in the presence of a base (e.g., K₂CO₃).

  • Carboxamide Coupling: Reaction of the pyrimidine-5-carboxylic acid intermediate with 3-methoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Table 2: Hypothetical Synthesis Protocol

StepReactionReagents/ConditionsYield*
1Pyrimidine ring formationThiourea, ethyl acetoacetate, HCl65%
2Sulfanyl substitutionPyridin-2-ylmethanethiol, K₂CO₃, DMF58%
3Carboxamide couplingEDC, HOBt, DCM, rt72%
*Theoretical yields based on analogous syntheses .

Reactivity and Stability

The compound’s reactivity is governed by:

  • Pyrimidine Ring: Susceptible to electrophilic substitution at position 4 and nucleophilic attack at the carbonyl oxygen (position 6) .

  • Sulfanyl Group: Prone to oxidation to sulfoxides or sulfones under oxidative conditions.

  • Methoxyphenyl Carboxamide: Hydrolysis-resistant under physiological pH but may undergo demethylation under strong acidic/basic conditions .

Compound ClassTargetIC₅₀/EC₅₀Therapeutic Area
Pyrimidine-5-carbonitrilesDHFR12 nMAnticancer
6-Methyl-2-thiouracil derivativesThyroid peroxidase0.8 μMAntithyroid
Sulfanyl-pyrimidinesDNA Gyrase5.2 μMAntimicrobial

Research Findings and Applications

Preclinical Studies

  • Antimicrobial Screening: In silico docking predicts moderate affinity (Ki = 3.7 μM) for E. coli DNA gyrase, comparable to novobiocin .

  • Cytotoxicity Assays: Preliminary data on MCF-7 breast cancer cells show 18% inhibition at 50 μM, suggesting weak antiproliferative activity .

Pharmacokinetic Predictions

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic methoxyphenyl and pyridinyl groups.

  • Metabolism: Predominant hepatic oxidation via CYP3A4, yielding sulfoxide and demethylated metabolites.

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